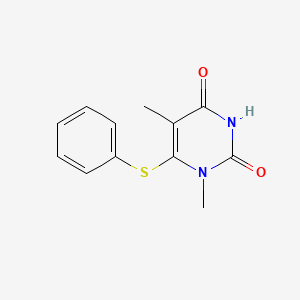
6-o-Capryloylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-o-Capryloylsucrose is an organic compound belonging to the class of o-glycosyl compounds. It is a derivative of sucrose where the hydroxyl group at the 6th position of the glucose moiety is esterified with caprylic acid (octanoic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose using caprylic acid. The reaction typically involves the use of immobilized lipases as catalysts. The reaction conditions include a temperature range of 40-60°C and a reaction time of 24 hours. The reaction is carried out in an organic solvent such as dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the product. The purification process involves chromatographic techniques to isolate the desired compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
6-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Oxidation: The hydroxyl groups in the sucrose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides
Major Products Formed
Hydrolysis: Sucrose and caprylic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various sucrose derivatives depending on the substituent used
Scientific Research Applications
6-o-Capryloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent
Mechanism of Action
The mechanism of action of 6-o-Capryloylsucrose primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid membranes, solubilizing membrane proteins and facilitating their study. The molecular targets include lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
6-o-Myristoylsucrose: Another acylated sucrose derivative with a longer fatty acid chain (myristic acid).
6-o-Lauroylsucrose: Similar to 6-o-Capryloylsucrose but with lauric acid as the acyl group.
6-o-Palmitoylsucrose: Contains palmitic acid as the acyl group.
Uniqueness
This compound is unique due to its specific fatty acid chain length (caprylic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its longer-chain counterparts .
Properties
CAS No. |
136152-82-4 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-15(25)18(28)20(10-22,31-12)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
AWSYOWHJNGZJGU-OASARBKBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


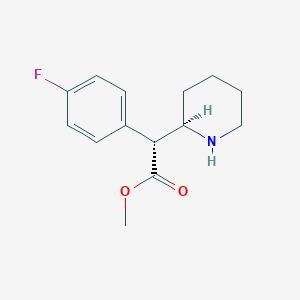
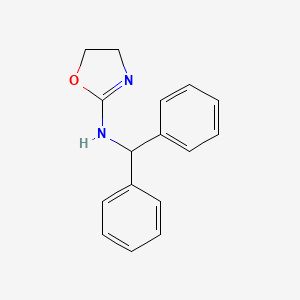
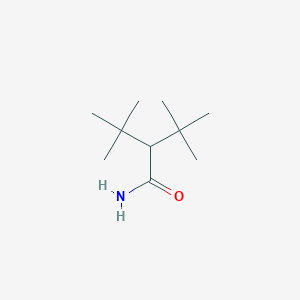
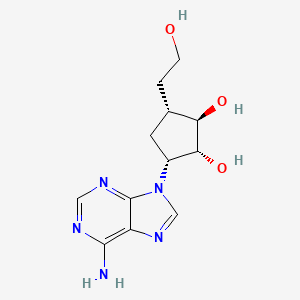
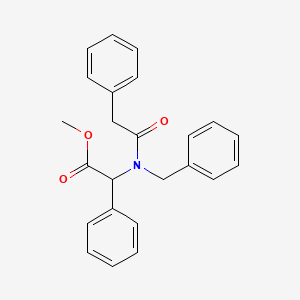
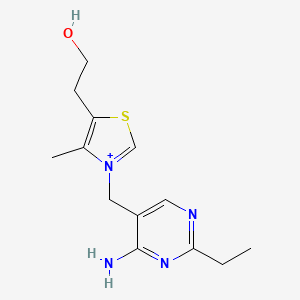

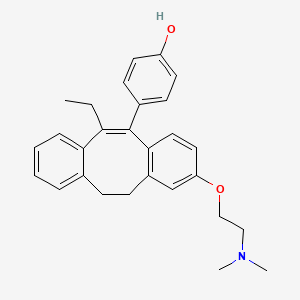
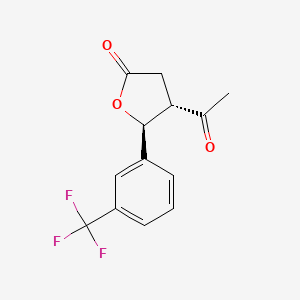



![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
